2-Fluoro-5-formylbenzonitrile

Descripción general

Descripción

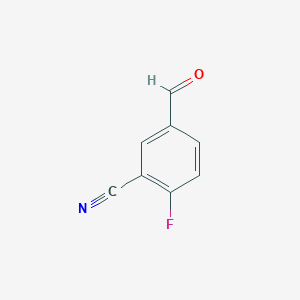

2-Fluoro-5-formylbenzonitrile (CAS 218301-22-5) is an aromatic compound with the molecular formula C₈H₄FNO and a molecular weight of 149.12 g/mol . Its structure consists of a benzene ring substituted with a fluorine atom (at position 2), a formyl group (-CHO, at position 5), and a nitrile group (-C≡N, at position 1) (Figure 1). This trifunctional molecule is widely employed as a building block in medicinal chemistry, particularly in synthesizing poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib analogs . Key physical properties include a melting point of 80–84°C, boiling point of 211.9°C at 760 mmHg, and density of 1.265 g/cm³ .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Fluoro-5-formylbenzonitrile can be synthesized from 3-bromo-4-fluorobenzaldehyde. The synthetic route involves dissolving 3-bromo-4-fluorobenzaldehyde in N-methyl-2-pyrrolidone (NMP) and adding cuprous cyanide. The reaction mixture is heated to 170°C and stirred overnight. After cooling to room temperature, the mixture is filtered, and the product is isolated .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The use of NMP as a solvent and cuprous cyanide as a reagent are common in industrial organic synthesis.

Análisis De Reacciones Químicas

Oxidation Reactions

2-Fluoro-5-formylbenzonitrile is synthesized via oxidation of intermediates. For example:

-

Reaction : Oxidation of 3-bromo-4-fluorobenzaldehyde using pyridinium chlorochromate (PCC) in dichloromethane at 20°C.

| Reagent/Catalyst | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|

| Pyridinium chlorochromate | Dichloromethane | 20°C | This compound |

Horner-Wadsworth-Emmons Reaction

This reaction is pivotal in forming α,β-unsaturated carbonyl derivatives.

-

Example : Reaction with (3-oxo-1,3-dihydroisobenzofuran-1-yl) dimethyl phosphate in tetrahydrofuran (THF) and triethylamine.

-

Conditions : Maintained below 15°C initially, then warmed to room temperature.

-

Yield : 78.5% for the formation of 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethylene)benzonitrile .

Reductive Amination

Used to synthesize derivatives for antischistosomal and anticancer agents.

-

Example : Reaction with p-toluenesulfonyl hydrazide in 1,4-dioxane, followed by coupling with 4-ethoxyphenylboronic acid.

-

Conditions : 100°C for 12 hours with potassium carbonate.

| Reagents | Solvent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonyl hydrazide + 4-ethoxyphenylboronic acid + K₂CO₃ | 1,4-Dioxane | None | 2-Fluoro-5-(4-ethoxybenzyl)benzonitrile | 88% |

Carbonylation Reactions

Palladium-catalyzed carbonylation under CO pressure forms ester derivatives.

-

Example : Reaction of 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethylene) bromobenzene with CO in methanol using Pd(dppf)Cl₂.

-

Conditions : 80°C, 50 psi CO pressure.

-

Yield : Not explicitly stated, but the product is cyclized further to yield methyl esters .

Cyclization with Hydrazine Hydrate

Forms heterocyclic structures critical for PARP inhibitors.

-

Example : Reaction of methyl 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethylene)benzoate with hydrazine hydrate in tetrahydrofuran.

-

Conditions : 8°C to 25°C, followed by NaOH-mediated cyclization at 40°C.

-

Yield : Final product (2-fluoro-5-[(4-oxo-3H-2,3-diazanaphthyl)methyl]benzoic acid) after recrystallization .

| Reactant | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| Methyl 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethylene)benzoate + Hydrazine | NaOH | THF | 2-Fluoro-5-[(4-oxo-3H-2,3-diazanaphthyl)methyl]benzoic acid |

Key Observations and Challenges

-

Side Reactions : The cyano group in this compound can lead to side reactions during Horner-Wadsworth-Emmons reactions, complicating purification .

-

Solubility : Optimal solvents include dichloromethane, THF, and 1,4-dioxane .

-

Pharmaceutical Relevance : Over 65% of reactions are directed toward Olaparib intermediates, underscoring its industrial importance .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

2-Fluoro-5-formylbenzonitrile has been investigated for its potential as a pharmaceutical intermediate in the synthesis of compounds with anticancer properties. Notably, it serves as a precursor in the development of poly(adenosine diphosphate ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapies targeting tumors deficient in homologous recombination repair mechanisms. These inhibitors have shown efficacy in treating various cancers, including ovarian and breast cancers .

Case Study: PARP Inhibitors

Research indicates that derivatives of this compound can enhance the effectiveness of existing chemotherapeutic agents. For instance, when combined with drugs like temozolomide, these derivatives demonstrated a synergistic effect in reducing tumor volume in animal models . This synergy suggests that this compound could play a significant role in combination therapies aimed at improving patient outcomes.

Organic Synthesis

Synthetic Intermediates

The compound is utilized as an intermediate in various synthetic pathways. Its structure allows for modifications that lead to the formation of diverse chemical entities, including those with biological activity. For example, reactions involving this compound and other reagents have yielded novel compounds that exhibit promising biological activities against pathogens like Plasmodium falciparum, the causative agent of malaria .

Methodologies

Several synthetic routes have been developed to produce this compound efficiently. One notable method involves the reaction of substituted benzonitriles with fluorinated aldehydes under controlled conditions to yield high-purity products suitable for further functionalization . The following table summarizes key synthetic methodologies:

| Method | Reagents | Yield (%) | Notes |

|---|---|---|---|

| Reaction with hydrazides | This compound + p-toluenesulfonyl hydrazide | 88 | Conducted in 1,4-dioxane at room temp |

| Fluorination of benzonitriles | Fluorinated aldehydes + benzonitriles | Variable | Conditions need optimization for yield |

Potential Applications in Drug Development

The versatility of this compound extends to its potential use in drug development beyond anticancer applications. Its ability to form stable complexes with biological targets makes it a candidate for further exploration in:

- Antimicrobial Agents: Compounds derived from this compound have shown activity against bacterial strains, indicating potential as new antibiotics.

- Anti-inflammatory Drugs: Preliminary studies suggest that modifications of this compound could lead to anti-inflammatory agents, which are crucial for treating chronic diseases.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-formylbenzonitrile itself is not well-documented. as an intermediate in the synthesis of Olaparib, it contributes to the inhibition of PARP enzymes. PARP inhibitors prevent the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and ultimately causing cell death in cancer cells with defective BRCA genes .

Comparación Con Compuestos Similares

Structural Analogues and Positional Isomers

2-Fluoro-4-formylbenzonitrile (CAS 101048-76-4)

- Structural Difference : The formyl group is at position 4 instead of 4.

- Applications: Limited data on biological activity, but it may serve as an alternative intermediate in fluorinated benzaldehyde syntheses.

5-Fluoro-2-iodobenzonitrile (CAS 877868-92-3)

- Structural Difference : The formyl group is replaced with iodine at position 5.

- Reactivity : Iodine enables participation in Ullmann or Suzuki-Miyaura cross-coupling reactions, unlike the formyl group in the parent compound .

5-(Chloromethyl)-2-fluorobenzonitrile (CAS 1260892-59-8)

- Structural Difference : A chloromethyl (-CH₂Cl) group replaces the formyl group.

- Reactivity : The chloromethyl group can undergo nucleophilic substitution, enabling alkylation or further functionalization .

- Toxicity : Likely higher acute toxicity due to the reactive chlorine substituent .

2-Fluoro-5-formylbenzoic Acid (CAS N/A)

- Structural Difference : The nitrile group is replaced with a carboxylic acid (-COOH).

- Properties : Increased polarity and hydrogen-bonding capacity, leading to higher melting points and solubility in aqueous solutions .

- Applications : Suitable for conjugation via amide bond formation, contrasting with the nitrile’s role in cyanation or click chemistry .

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 2-Fluoro-5-formylbenzonitrile | C₈H₄FNO | 149.12 | 80–84 | 211.9 | -F, -CHO, -C≡N |

| 2-Fluoro-4-formylbenzonitrile | C₈H₄FNO | 149.12 | Not reported | Not reported | -F, -CHO, -C≡N |

| 5-Fluoro-2-iodobenzonitrile | C₇H₃FIN | 263.01 | Not reported | Not reported | -F, -I, -C≡N |

| 5-(Chloromethyl)-2-fluorobenzonitrile | C₈H₅ClFN | 171.59 | Not reported | Not reported | -F, -CH₂Cl, -C≡N |

| 2-Fluoro-5-formylbenzoic acid | C₈H₅FO₃ | 168.12 | Not reported | Not reported | -F, -CHO, -COOH |

Commercial Availability and Cost

Actividad Biológica

2-Fluoro-5-formylbenzonitrile (CAS No. 218301-22-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

- Molecular Formula : C₈H₄FNO

- Molecular Weight : 149.12 g/mol

- Melting Point : 80°C to 84°C

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of fluorinated aromatic compounds with formyl and nitrile groups. For example, it can be synthesized from 2-fluorobenzaldehyde and appropriate nitriles under controlled conditions. The general procedure includes:

- Reagents : 2-fluorobenzaldehyde, sodium cyanide, and suitable solvents (e.g., tetrahydrofuran).

- Reaction Conditions : The reaction is usually conducted at room temperature for several hours.

- Yield : The yields can vary significantly based on the specific reaction conditions employed.

Anticancer Activity

Recent studies have evaluated the anticancer potential of derivatives containing the this compound scaffold. For instance, derivatives have been tested against various cancer cell lines, including breast cancer cells (MDA-MB-436). The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation and induced apoptosis:

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| Compound A | 11.62 ± 2.15 | MDA-MB-436 |

| Compound B | 16.10 ± 1.25 | PARP-1 Enzyme |

These findings suggest that modifications to the core structure can enhance anticancer activity through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound derivatives against pathogens such as Plasmodium falciparum and Schistosoma mansoni. Studies have shown that certain derivatives possess promising activity against these organisms:

These results indicate a potential for developing new antimalarial and anti-schistosomal therapies based on this compound.

Case Studies

-

Case Study on Anticancer Activity :

A series of new compounds derived from this compound were synthesized and evaluated for their ability to inhibit PARP-1, an enzyme involved in DNA repair mechanisms in cancer cells. The most potent compound showed an IC₅₀ value comparable to established drugs like Olaparib, indicating its potential utility in cancer therapy ( ). -

Case Study on Antimicrobial Efficacy :

In a phenotypic screening study targeting Schistosoma mansoni, several derivatives were identified with low EC₅₀ values, demonstrating effective inhibition of both newly transformed schistosomula and adult stages of the parasite ( ). These findings highlight the need for further optimization to enhance specificity and efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-5-formylbenzonitrile, and how do reaction conditions influence yield and purity?

- Answer: The compound is typically synthesized via formylation of fluorinated aromatic precursors. For example, in automated synthesis platforms, this compound reacts with amines like N-methylpropargylamine under General Procedure B (Sequence A), yielding derivatives such as 2-fluoro-5-((methyl(prop-2-yn-1-yl)amino)methyl)benzonitrile with a 61% isolated yield . Reaction optimization (e.g., temperature, solvent, stoichiometry) is critical to mitigate side reactions like aldehyde oxidation or nitrile hydrolysis. Automated systems using iSnAP resin have achieved 38% NMR yield in reductive amination, highlighting the need for parameter tuning .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Answer:

- 1H NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.0 ppm. Aromatic protons exhibit splitting patterns reflecting fluorine coupling (e.g., δ 7.66–7.56 ppm for adjacent protons) .

- 13C NMR : The formyl carbon resonates at δ ~190 ppm, while the nitrile carbon appears at δ ~115 ppm .

- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 275.1757) confirm the molecular formula .

Advanced Research Questions

Q. How can this compound be utilized as a key intermediate in synthesizing pharmaceutical impurities, such as the Olaparib dimer?

- Answer: The aldehyde group enables condensation with nucleophiles like 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid to form imine intermediates. Subsequent hydrolysis and cyclization yield heterocyclic cores, which are coupled with piperazine to generate the Olaparib dimer impurity. This route achieves high purity and yield (~95%), validated by 1H-NMR and MS .

Q. What challenges arise when employing this compound in automated synthesis platforms, and how can reaction parameters be optimized?

- Answer: Key challenges include low yields due to competing side reactions (e.g., aldehyde dimerization) and resin incompatibility. Optimizing stoichiometry (e.g., 1:1 amine-to-aldehyde ratio) and using polar aprotic solvents (e.g., DMF) improve conversion. iSnAP resin systems with reductive amination protocols have increased yields to 38% by fine-tuning temperature and reaction time .

Q. How does the aldehyde group in this compound facilitate its reactivity in nucleophilic addition reactions, and what are the implications for constructing complex heterocycles?

- Answer: The electron-withdrawing fluorine and nitrile groups activate the aldehyde for nucleophilic attack. For instance, propargylamines react via Mannich-type additions to form alkynyl derivatives, which are precursors to triazoles or indoles. This reactivity is exploited in synthesizing spirocyclic compounds and kinase inhibitors .

Q. Data Contradiction Analysis

Q. How do reported yields for derivatives of this compound vary across methodologies, and what factors explain these discrepancies?

- Answer: Yields range from 38% (automated platforms) to 61% (manual synthesis) . Discrepancies arise from differences in purification methods (e.g., column chromatography vs. direct isolation), catalyst choice (e.g., resin-bound vs. homogeneous catalysts), and reaction scale. Automated systems often sacrifice yield for reproducibility and high-throughput screening .

Q. Methodological Considerations

Q. What strategies are recommended for resolving structural ambiguities in this compound derivatives using spectroscopic data?

- Answer: Combine 2D NMR (e.g., COSY, HSQC) to assign coupling patterns and confirm regiochemistry. For example, NOESY can differentiate ortho vs. para substitution in aromatic rings. Mass fragmentation patterns (e.g., loss of –CHO or –CN groups) further validate structures .

Q. Applications in Medicinal Chemistry

Q. How does this compound contribute to the development of HCV RNA replication inhibitors?

Propiedades

IUPAC Name |

2-fluoro-5-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFRJTLODZILCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377772 | |

| Record name | 2-Fluoro-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218301-22-5 | |

| Record name | 2-Fluoro-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.